molecular formula C13H19NO4 B1580736 Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2386-37-0

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1580736
CAS RN: 2386-37-0
M. Wt: 253.29 g/mol
InChI Key: KKBICYRCYZAPRF-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The molecule contains a pyrrole ring which is substituted with ethyl, methoxy, and carboxylate groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by various substitution reactions to introduce the ethyl, methoxy, and carboxylate groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and one nitrogen atom . The various substituents (ethyl, methoxy, and carboxylate groups) would be attached to this ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the various substituents. The pyrrole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions . The methoxy and carboxylate groups may also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylate and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Environmental Exposure and Metabolism Studies

Studies have investigated the exposure to various chemicals and compounds, including different esters and derivatives, to understand their environmental presence and metabolism in humans and animals. For instance, a study explored the environmental exposure to organophosphorus and pyrethroid pesticides in children, underlining the importance of understanding the extent of exposure to potentially harmful chemicals for public health policies (Babina et al., 2012). Similarly, research on the metabolism of di(2-ethylhexyl) phthalate in humans highlighted the complex metabolic pathways of such compounds and their potential implications for human health (Silva et al., 2006).

Toxicological Analysis and Biomonitoring

The toxicological analysis of various compounds, including ethyl derivatives, provides insights into their potential effects on human health and the environment. A study involving the antispasmodic drug mebeverine, a derivative of ethylamphetamine, demonstrated the importance of toxicological analysis in understanding the metabolism and potential effects of pharmaceutical compounds (Kraemer et al., 2001). Biomonitoring of N-ethyl-2-pyrrolidone in workers highlighted occupational exposure and emphasized the need for safety measures in industrial environments (Koslitz et al., 2014).

Pharmaceutical and Clinical Research

Compounds structurally related to Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate have been studied in various pharmaceutical and clinical contexts. For instance, the pharmacokinetics of two partial benzodiazepine receptor agonistic beta-carboline derivatives were studied, contributing to the understanding of their potential therapeutic applications and metabolic profiles (Krause & Dorow, 1993). Another study on TZT-1027, a cytotoxic dolastatin 10 derivative, aimed to assess its dose-limiting toxicities and pharmacokinetics, paving the way for its use in treating advanced solid tumors (de Jonge et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

The future research directions involving this compound could be diverse, depending on its intended application. It could be studied further for potential medicinal applications, or its chemical reactivity could be explored in the context of organic synthesis .

properties

IUPAC Name

ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-18-13(16)12-8(2)10(9(3)14-12)6-7-11(15)17-4/h14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBICYRCYZAPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303187
Record name Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

2386-37-0
Record name 2386-37-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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